molecular formula C11H15N B13276606 5-Ethyl-1,2,3,4-tetrahydroquinoline

5-Ethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13276606
M. Wt: 161.24 g/mol
InChI Key: IPRDYWYJPWRKFD-UHFFFAOYSA-N
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Description

5-Ethyl-1,2,3,4-tetrahydroquinoline: is a nitrogen-containing heterocyclic compound. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a quinoline core with an ethyl group attached to the fifth carbon and a partially saturated ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by an aza-Michael–Michael addition with 2-alkenyl anilines . This method is efficient and provides high yields of the desired product. Another method involves the Doebner-Miller synthesis , which uses aniline and p-fluoroaniline as starting materials, followed by oxidation and reduction steps .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated quinoline derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include selenium dioxide and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinolines and tetrahydroquinoline derivatives, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

5-Ethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are investigated for their potential as therapeutic agents.

    Industry: It is used in the production of dyes, antioxidants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-Ethyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroquinoline: A closely related compound with similar chemical properties and applications.

    1,2,3,4-Tetrahydroisoquinoline: Another similar compound with a different ring structure but similar biological activities.

    Quinoline: The fully aromatic parent compound with a wide range of applications in medicine and industry.

Uniqueness: 5-Ethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the ethyl group at the fifth carbon, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent and its utility in various industrial applications .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

5-ethyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C11H15N/c1-2-9-5-3-7-11-10(9)6-4-8-12-11/h3,5,7,12H,2,4,6,8H2,1H3

InChI Key

IPRDYWYJPWRKFD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CCCNC2=CC=C1

Origin of Product

United States

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